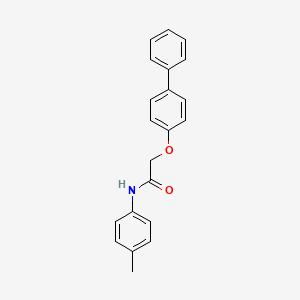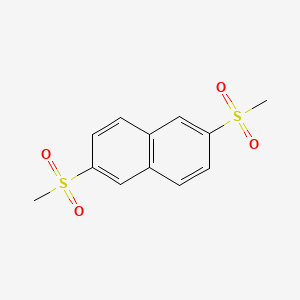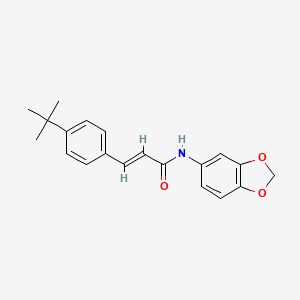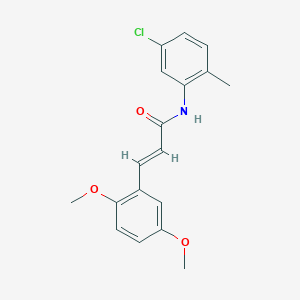
2-(4-biphenylyloxy)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related acetamide compounds often involves multiple steps, including acetylation, esterification, and nucleophilic substitution reactions. For example, a similar compound, N-methyl-2-(4-phenoxyphenoxy)acetamide, was synthesized via reaction of N-methylchloroacetamide and 4-phenoxyphenol, using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate, indicating a typical pathway for synthesizing biphenyl acetamides (He Xiang-qi, 2007).
Molecular Structure Analysis
Studies on compounds structurally similar to 2-(4-biphenylyloxy)-N-(4-methylphenyl)acetamide, such as N-(2-Methylphenyl)acetamide, reveal detailed molecular configurations, highlighting the slight twist between the acetamide unit and the phenyl substituent, indicative of the complex intermolecular interactions these molecules can engage in (B. Gowda et al., 2007).
Chemical Reactions and Properties
The chemical behavior of acetamide derivatives is influenced by their functional groups, as seen in studies of similar molecules. For instance, N-methyl-2-(4-phenoxyphenoxy)acetamide undergoes further chemical reactions under specific conditions, such as sulfuryl chloride treatment, to yield chlorinated or otherwise modified derivatives, demonstrating the reactivity of the biphenyl acetamide moiety under various chemical conditions (Gao Yonghong, 2009).
科学的研究の応用
Solvatochromism and Molecular Interactions
A study by Krivoruchka et al. (2004) investigated the solvatochromism of heteroaromatic compounds, focusing on the effects of bifurcate hydrogen bonding on the IR spectrum and dipole moment in solution. The research found that the molecule forms a complex with a protophilic solvent, stabilized by a bifurcate H bond, demonstrating how solvent interactions can influence molecular behavior and properties (Krivoruchka et al., 2004).
Anticancer Drug Synthesis
Sharma et al. (2018) synthesized and conducted molecular docking analysis of an anticancer drug, revealing the compound's potential in targeting the VEGFr receptor. The study not only demonstrates the process of drug development but also the importance of understanding molecular structures in the design of therapeutic agents (Sharma et al., 2018).
Free Radical Scavenging Activity
Boudebbous et al. (2021) explored the free radical scavenging activity and mechanisms of a 1-amidoalkyl-2-naphthol derivative. Their research indicates the compound's potent antioxidant capacity, comparable to known antioxidants BHT and BHA, and highlights the importance of OH bond activity in trapping free radicals (Boudebbous et al., 2021).
Green Synthesis of Analgesic Compounds
Reddy et al. (2014) developed environmentally friendly syntheses of potential analgesic and antipyretic compounds. This study emphasizes the significance of green chemistry in the synthesis of pharmaceuticals, offering a sustainable approach to drug design and discovery (Reddy et al., 2014).
Optical Properties and Indicator Applications
Wannalerse et al. (2022) detailed the synthesis, crystal structure, DFT calculations, and optical properties of orcinolic derivatives. Their findings demonstrate the application of these compounds as OH− indicators, showcasing their potential in analytical chemistry (Wannalerse et al., 2022).
特性
IUPAC Name |
N-(4-methylphenyl)-2-(4-phenylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-16-7-11-19(12-8-16)22-21(23)15-24-20-13-9-18(10-14-20)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRZQUXYAZKJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide](/img/structure/B5542202.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5542216.png)
![N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B5542234.png)


![2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide](/img/structure/B5542269.png)
![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)
![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)

![7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5542300.png)
![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide](/img/structure/B5542321.png)